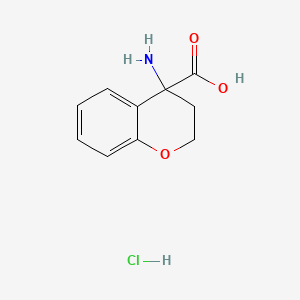

4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride

Description

4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride is a bicyclic organic compound comprising a benzopyran core (a fused benzene and pyran ring system) substituted with an amino group and a carboxylic acid at position 4. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological or synthetic applications.

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

4-amino-2,3-dihydrochromene-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H11NO3.ClH/c11-10(9(12)13)5-6-14-8-4-2-1-3-7(8)10;/h1-4H,5-6,11H2,(H,12,13);1H |

InChI Key |

WFBMTAVHXVAMGV-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC=C2C1(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of the Intermediate

- Reactants: A substituted phenol compound (such as para-fluorophenol) and a γ-butyrolactone derivative (e.g., 2-bromo-γ-butyrolactone).

- Base Catalyst: Alkali metals or their carbonates, including sodium hydride, potassium carbonate, or sodium carbonate.

- Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) are commonly used.

- Reaction Conditions: The phenol is dissolved in DMF and cooled to approximately 0 °C. Sodium hydride is added portion-wise to deprotonate the phenol, forming the phenolate ion. Subsequently, 2-bromo-γ-butyrolactone is added dropwise, and the reaction mixture is stirred overnight at ambient temperature.

- Outcome: The nucleophilic phenolate attacks the lactone, opening the ring and forming an intermediate phenoxy-substituted γ-hydroxy acid.

| Parameter | Condition/Value |

|---|---|

| Phenol compound | Para-fluorophenol (5.6 g, 50 mmol) |

| Base | Sodium hydride (2.4 g, 55 mmol) |

| Solvent | DMF (50 mL) |

| Temperature | 0 °C during base addition; room temp overnight |

| Yield of intermediate | 52.0% (isolated after extraction and chromatography) |

Step 2: Cyclization to Form the Benzopyran Core

- Intermediate Processing: The intermediate is subjected to acidic conditions to induce intramolecular cyclization.

- Acid Catalysts: Lewis acids such as zinc chloride (ZnCl2), aluminum chloride (AlCl3), iron(III) chloride (FeCl3), lanthanide chlorides (LnCl3), or strong Brønsted acids like trifluoromethanesulfonic acid or concentrated sulfuric acid.

- Reaction Conditions: Heating the intermediate with the acid catalyst at temperatures ranging from 20 °C to 200 °C for 1 to 10 hours.

- Work-up: The reaction mixture is quenched with dilute hydrochloric acid, extracted with dichloromethane, and purified by recrystallization (commonly using 95% ethanol).

- Outcome: Formation of 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid derivatives with high yield and purity.

| Parameter | Condition/Value |

|---|---|

| Acid catalyst | Zinc chloride or trifluoromethanesulfonic acid (1-10 equiv.) |

| Temperature | 75–150 °C |

| Reaction time | 1–8 hours |

| Yield of benzopyran acid | 45–72% after recrystallization |

Chemical Specifics and Variations

- Substituents (R groups): The phenol can be substituted with hydrogen, fluorine, chlorine, or C1-C4 alkyl groups (methyl, ethyl, propyl, butyl). The position of substitution (ortho, meta, para) affects the reaction outcome, with para-substitution (e.g., para-fluorophenol) being preferred for higher yields.

- Leaving Groups (X): Halogens such as chlorine, bromine, iodine, or tosylate (OTs) are used in the γ-butyrolactone derivative to facilitate nucleophilic substitution.

- Base Molar Ratios: Phenol to base molar ratios range from 1:1 to 1:10 to ensure complete deprotonation.

- Reaction Temperatures: The initial nucleophilic substitution proceeds at 10–100 °C, while cyclization requires higher temperatures up to 200 °C.

Summary Table of Key Parameters

| Step | Reactants/Conditions | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Intermediate Formation | Para-fluorophenol + 2-bromo-γ-butyrolactone in DMF | Sodium hydride / K2CO3 / Na2CO3 | 0 to RT | 12–24 | ~52 | Phenol deprotonation and nucleophilic substitution |

| Cyclization | Intermediate + Acid catalyst (ZnCl2, TfOH, etc.) | ZnCl2, AlCl3, FeCl3, TfOH | 75–150 | 1–8 | 45–72 | Intramolecular ring closure to benzopyran core |

Research Findings and Industrial Relevance

- The described method offers a high-yield, two-step synthesis with simple reaction steps and readily available raw materials , making it highly suitable for industrial scale-up.

- The use of para-substituted phenols (especially para-fluorophenol) and bromo-substituted γ-butyrolactones optimizes the reaction efficiency.

- Acid catalysts like trifluoromethanesulfonic acid significantly improve cyclization yields.

- The method has been applied successfully in the synthesis of drug intermediates, including those related to nebivolol hydrochloride , indicating its pharmaceutical importance.

- The process minimizes toxic reactants and complicated purification steps, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Reduction of functional groups to simpler forms.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield simpler amines or alcohols.

Scientific Research Applications

4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate is a benzopyran derivative with a molecular formula of and a molecular weight of 211.21 g/mol. Benzopyrans are a class of compounds known for various biological activities and potential therapeutic effects. The presence of an amino group and a carboxylic acid in its structure contributes to its reactivity and biological properties.

Biological Activities and Potential Applications

- Antimicrobial and anticancer properties Research indicates that 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate has potential antimicrobial and anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or interaction with cellular receptors, modulating oxidative stress and affecting various signaling pathways.

- Pharmacological potential Studies on the interactions of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate with biological systems are underway to understand its pharmacological potential. Preliminary findings suggest significant interactions that warrant further exploration, although detailed pathways and molecular targets are still under investigation.

Mechanism of Action

The mechanism of action of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

4-(Dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid Hydrochloride

8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid

- Structure: Fluorine substituent at position 8 replaces the amino group.

- Implications: Fluorine’s electronegativity may enhance metabolic stability and alter electronic properties of the aromatic ring. The absence of an amino group reduces basicity.

- Applications : Could serve as a precursor for fluorinated pharmaceuticals or agrochemicals .

Disodium 5,5′-[(2-Hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate]

- Structure : Carboxylic acid at position 2 (vs. 4) with a disodium salt and a propanediyloxy bridge.

- Implications : The sodium salt improves aqueous solubility, while the bridging group adds steric complexity. Positional differences in the carboxylate may affect binding interactions in biological systems.

- Applications: Potential use in chelation therapy or as a stabilizer in formulations .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Picloram-Potassium (4-Amino-3,5,6-Trichloropicolinic Acid Monopotassium Salt)

4-(BOC-Amino)tetrahydropyran-4-carboxylic Acid Hydrochloride

- Structure: Tetrahydropyran core (vs. benzopyran) with a BOC-protected amino group.

- Implications : The BOC group stabilizes the amine during synthesis but requires deprotection for reactivity.

- Applications : Intermediate in peptide synthesis or drug design .

Comparative Data Table

Key Findings and Implications

- Structural Flexibility: Positional and functional group variations (e.g., amino, fluorine, carboxylate) significantly alter solubility, reactivity, and biological activity.

- Salt Forms : Hydrochloride or potassium salts optimize solubility for specific applications (e.g., pharmaceuticals vs. agrochemicals).

- Core Modifications : Replacing benzopyran with pyridine or tetrahydropyran shifts applications from medicinal chemistry to agrochemicals or peptide synthesis.

Biological Activity

4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential pharmacological properties. This article explores its biological activity, focusing on its interactions with various receptors, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H11ClN2O3

- Molecular Weight : 232.66 g/mol

- CAS Number : 1184114-10-0

The biological activity of 4-amino-3,4-dihydro-2H-1-benzopyran derivatives has been linked primarily to their interaction with serotonin receptors, particularly the 5-HT1A receptor. Research indicates that these compounds can act as full agonists at this receptor, influencing neurotransmitter systems involved in mood regulation and anxiety.

Key Findings:

- Receptor Affinity : Studies have shown that certain derivatives exhibit high affinity for the 5-HT1A receptor, with selectivity over other serotonin receptor subtypes (5-HT1B, 5-HT2) and dopamine receptors (D1, D2) .

- Anxiolytic Effects : Compounds such as (+)-9g have demonstrated anxiolytic properties in vivo through behavioral models like the forced swim test and tail suspension test . These findings suggest potential therapeutic applications in treating anxiety disorders.

Study on 3-Amino Derivatives

A series of studies focused on the synthesis and evaluation of various 3-amino derivatives of benzopyran. Notably:

- Compound (+)-11a : This compound showed superior binding affinity for the 5-HT1A receptor compared to its levorotatory counterpart. It was effective in reducing anxiety-like behavior in animal models .

Clinical Investigations

Some derivatives are currently under clinical investigation for their potential as anxiolytic agents. The promising results from preclinical studies warrant further exploration in human trials to establish efficacy and safety profiles.

Data Table: Biological Activities of Selected Derivatives

| Compound | Receptor Affinity (nM) | Anxiolytic Activity | Clinical Status |

|---|---|---|---|

| (+)-9g | <10 | Yes | Under investigation |

| (+)-11a | <20 | Yes | Preclinical studies |

| (-)-11a | >100 | No | Not applicable |

Q & A

Q. What are the key structural features of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride, and how do they influence its reactivity?

The compound contains a benzopyran scaffold with a fused benzene and pyran ring, an amino group at position 4, and a carboxylic acid group. The hydrochloride salt enhances solubility in polar solvents. The amino group participates in hydrogen bonding and nucleophilic reactions, while the carboxylic acid enables salt formation or esterification. The rigid bicyclic structure may restrict conformational flexibility, impacting binding to biological targets .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves cyclization of substituted benzaldehyde derivatives with β-keto esters or amides under acidic conditions. For example, reductive amination or condensation reactions using catalysts like palladium or nickel can introduce the amino group. Purification steps often involve recrystallization from ethanol/water mixtures, and purity is confirmed via NMR (e.g., ¹H and ¹³C) and HPLC (>95% purity) .

Q. How is the compound characterized for purity and structural integrity in academic research?

Key analytical methods include:

- NMR spectroscopy : To confirm the presence of the amino (δ 2.8–3.2 ppm) and carboxylic acid (δ 10–12 ppm) groups.

- HPLC : For quantifying purity (>95% typically required).

- Mass spectrometry (HRMS) : To verify the molecular ion peak (C₁₀H₁₂ClNO₃, calculated m/z 229.05 for [M+H]⁺).

- X-ray crystallography : To resolve stereochemistry in enantiomeric forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

Variables to optimize include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for reductive amination.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating to avoid side reactions.

- pH adjustment : Maintaining pH 4–5 during hydrochloride salt formation improves crystallinity .

Q. What computational tools are recommended to predict the compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) : To model binding affinity with enzymes like cyclooxygenase or kinases.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity.

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How should researchers address contradictions in reported solubility data across studies?

Discrepancies may arise from:

- Polymorphism : Different crystalline forms alter solubility. Use XRPD to identify polymorphs.

- Solvent impurities : Ensure solvents are HPLC-grade.

- pH-dependent solubility : Conduct solubility assays in buffers (pH 1–13) to map trends .

Q. What strategies are effective for evaluating the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH).

- LC-MS monitoring : Detect degradation products (e.g., decarboxylation or ring-opening).

- Accelerated stability testing : Store at 25°C/60% RH for 6 months and compare to initial HPLC profiles .

Q. How can the compound’s potential as a chiral building block in drug discovery be assessed?

- Enantioselective synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) to isolate (R)- or (S)-enantiomers.

- Circular dichroism (CD) : Confirm enantiomeric excess (>99% ee).

- Biological assays : Compare activity of enantiomers in vitro (e.g., IC₅₀ in enzyme inhibition) .

Methodological Guidance for Data Interpretation

Q. How to resolve conflicting bioactivity data between in vitro and in vivo studies?

- Pharmacokinetic profiling : Measure plasma half-life, Cmax, and bioavailability (e.g., via LC-MS/MS).

- Metabolite identification : Use liver microsomes to assess metabolic stability.

- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of derivatives?

- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at positions 3, 6, or 7 of the benzopyran ring.

- Biological testing : Use standardized assays (e.g., IC₅₀ determination in cancer cell lines).

- Statistical analysis : Apply multivariate regression to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.